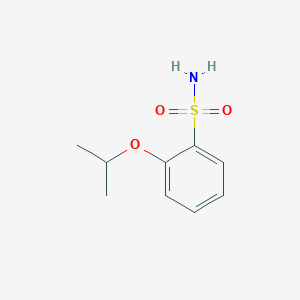
2-(Propan-2-yloxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yloxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)benzene-1-sulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene sulfonamides.
Aplicaciones Científicas De Investigación
2-(Propan-2-yloxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-(propan-2-yloxy)benzene-1-sulfonamide
- 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonamide
Uniqueness
2-(Propan-2-yloxy)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
2-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)13-8-5-3-4-6-9(8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
Clave InChI |
SNFCSHBQRQHEQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


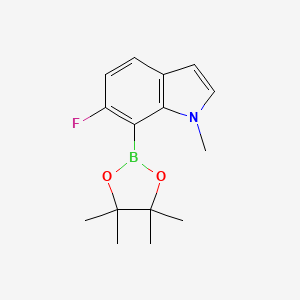
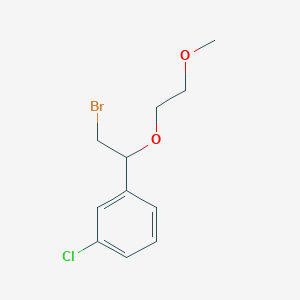

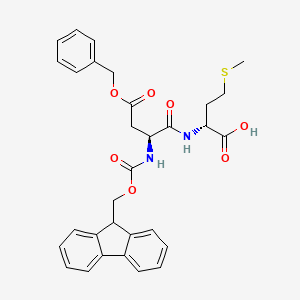
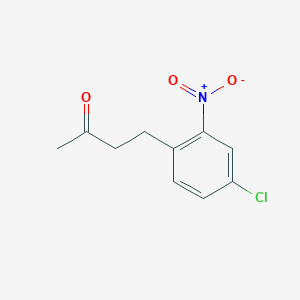

![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)

![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
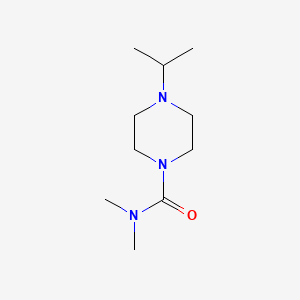
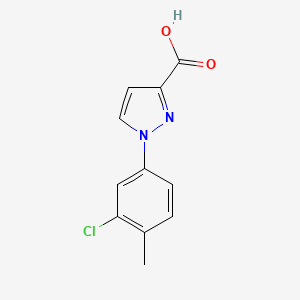

![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
